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An In-depth Technical Guide on the Spectroscopic Data of (2-Hexylphenyl)methanol

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Compound of Interest		
Compound Name:	(2-Hexylphenyl)methanol	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **(2-Hexylphenyl)methanol** is not readily available in public databases. The following guide provides predicted spectroscopic data based on the analysis of analogous compounds, alongside general experimental protocols for obtaining such data.

Introduction

(2-Hexylphenyl)methanol is an aromatic alcohol. Its structure, featuring a hydroxylmethyl group and a hexyl chain ortho to each other on a benzene ring, suggests potential applications in organic synthesis, materials science, and as a precursor for pharmacologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Hexylphenyl)methanol and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Hexylphenyl)methanol**. These predictions are derived from the known spectral properties of structurally related compounds such as benzyl alcohol, (2-propylphenyl)methanol, and other ortho-alkylated phenylmethanols.



¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Hexylphenyl)methanol



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
Ar-H (Aromatic)	7.10 - 7.40	Multiplet	4H	The orthosubstitution pattern will lead to a complex splitting pattern for the four aromatic protons.
-CH2-OH	~4.6	Singlet or Doublet	2H	The benzylic protons. May appear as a singlet, or a doublet if coupled to the hydroxyl proton.
-CH₂-OH	Variable (1.5 - 3.0)	Singlet (broad)	1H	The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. Can be exchanged with D ₂ O.
Ar-CH2-(CH2)4- CH3	~2.6	Triplet	2H	The benzylic protons of the hexyl group, adjacent to the aromatic ring.
Ar-CH ₂ -CH ₂ - (CH ₂) ₃ -CH ₃	~1.6	Multiplet	2H	



-(CH2)3-CH2-CH3	~1.3	Multiplet	6H	Overlapping signals for the three methylene groups in the middle of the hexyl chain.
-(CH2)5-CH3	~0.9	Triplet	3H	The terminal methyl group of the hexyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Hexylphenyl)methanol

Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C-OH (Benzylic)	~63	
C-CH ₂ OH (Aromatic Quaternary)	~140	Carbon bearing the hydroxymethyl group.
C-Hexyl (Aromatic Quaternary)	~138	Carbon bearing the hexyl group.
Aromatic CH	126 - 130	Four signals expected for the aromatic CH carbons.
Ar-CH ₂ -(CH ₂) ₄ -CH ₃	~36	
Ar-CH ₂ -CH ₂ -(CH ₂) ₃ -CH ₃	~32	
Ar-(CH ₂) ₂ -CH ₂ -(CH ₂) ₂ -CH ₃	~30	_
Ar-(CH ₂) ₃ -CH ₂ -CH ₂ -CH ₃	~29	-
Ar-(CH ₂) ₄ -CH ₂ -CH ₃	~23	-
-CH₃ (Terminal)	~14	_



IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for (2-Hexylphenyl)methanol

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch	3200 - 3600	Strong, Broad	The broadness is due to hydrogen bonding. In dilute non-polar solvents, a sharper peak around 3600 cm ⁻¹ may be observed for the free O-H stretch.
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Aliphatic)	2850 - 3000	Strong	From the hexyl and hydroxymethyl groups.
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak	A series of absorptions characteristic of the benzene ring.
C-O Stretch	1000 - 1260	Strong	Characteristic of a primary alcohol.
C-H Bend (Aromatic)	690 - 900	Strong	Out-of-plane bending. The exact position can give clues about the substitution pattern. For orthodisubstitution, a strong band around 750 cm ⁻¹ is expected.



MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation for (2-Hexylphenyl)methanol

m/z	lon	Notes
192	[M] ⁺	Molecular ion peak. The predicted molecular weight of C ₁₃ H ₂₀ O is 192.30 g/mol .
174	[M - H ₂ O] ⁺	Loss of water from the molecular ion.
161	[M - OCH3] ⁺	Loss of a methoxy radical (unlikely) or more likely [M-CH2OH]+.
133	[M - C4H9] ⁺	Benzylic cleavage of the hexyl group.
105	[C7H5O] ⁺	Formation of a tropylium-like ion after rearrangement.
91	[C7H7]+	Tropylium ion, a common fragment for benzyl derivatives.
77	[C ₆ H ₅] ⁺	Phenyl cation.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for organic compounds like **(2-Hexylphenyl)methanol**.

NMR Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.



- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Use a standard pulse sequence (e.g., zg30).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
 - Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Thin Film: If the sample is a non-volatile oil, a thin film can be cast onto a KBr or NaCl
 plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.



- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

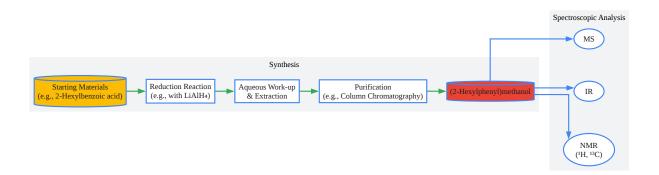
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Acquisition (EI-MS):
 - Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
 - Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.



Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of an ortho-alkylated benzyl alcohol like **(2-Hexylphenyl)methanol**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **(2-Hexylphenyl)methanol**.

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